2,3-Difluorophenyl propionate
CAS No.:
Cat. No.: VC14016631
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F2O2 |
---|---|
Molecular Weight | 186.15 g/mol |
IUPAC Name | (2,3-difluorophenyl) propanoate |
Standard InChI | InChI=1S/C9H8F2O2/c1-2-8(12)13-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3 |
Standard InChI Key | LJSLMKDRUFGKAD-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)OC1=C(C(=CC=C1)F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The IUPAC name for this compound is 3-(2,3-difluorophenyl)propanoic acid, reflecting the propanoic acid chain () attached to the 2,3-difluorinated benzene ring . Alternative designations include 2,3-difluorobenzenepropanoic acid and 3-(2,3-difluorophenyl)propionic acid, with the CAS registry number 412961-26-3 serving as a unique identifier . Additional synonyms cataloged in PubChem encompass PUH669YNEK, MFCD04116051, and DTXSID30396584, which are critical for cross-referencing in chemical databases .
Molecular Structure and Stereochemistry
The molecule consists of a benzene ring with fluorine atoms at the 2- and 3-positions, connected to a three-carbon chain terminating in a carboxylic acid group (). The planar aromatic ring and the flexible propanoic acid tail create a hybrid structure capable of both hydrophobic interactions (via the fluorinated aryl group) and hydrogen bonding (via the acid moiety). X-ray crystallography data are unavailable in the literature, but computational models predict a dihedral angle of approximately 120° between the benzene ring and the propanoic acid chain, minimizing steric hindrance .
Table 1: Key Identifiers and Structural Data
Physicochemical Properties
Spectroscopic Characteristics
While experimental NMR and IR spectra are absent in public databases, in silico predictions provide insights. The carboxylic acid proton () is expected to resonate near δ 12.1 ppm in NMR, while the aromatic protons adjacent to fluorine substituents may appear as doublets between δ 6.8–7.4 ppm due to coupling . IR spectra would likely show a strong absorption band at 1700–1720 cm for the carbonyl () stretch and a broad peak near 2500–3300 cm for the group .
Table 2: Computed Physicochemical Properties
Synthesis and Production
Synthetic Routes
No peer-reviewed procedures for synthesizing 2,3-difluorophenyl propionate are documented, but patented methods for analogous fluorinated propionic acids suggest two viable pathways:
-
Friedel-Crafts Acylation: Reacting 2,3-difluorobenzene with acrylic acid in the presence of a Lewis acid catalyst (e.g., ) to form the corresponding ketone intermediate, followed by reduction to the propanoic acid .
-
Grignard Reaction: Treatment of 2,3-difluorophenylmagnesium bromide with carbon dioxide to yield the carboxylic acid directly, though this method may require stringent anhydrous conditions .
A third approach involves enzymatic carboxylation of 2,3-difluorostyrene using microbial enzymes, though this remains speculative without experimental validation .
Industrial-Scale Challenges
Environmental Impact
As a fluorinated organic compound, 2,3-difluorophenyl propionate may pose environmental risks due to potential persistence and bioaccumulation. The European Chemicals Agency (ECHA) lists it under the PFAS (per- and polyfluoroalkyl substances) regulatory framework, necessitating strict disposal protocols to prevent groundwater contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume